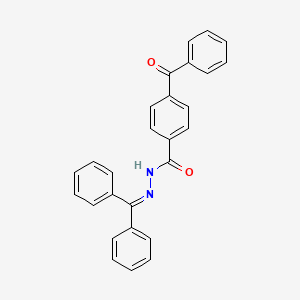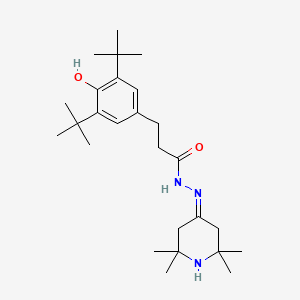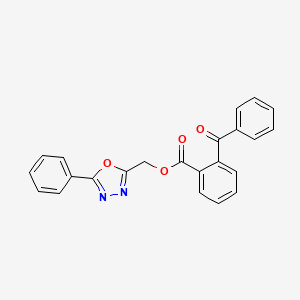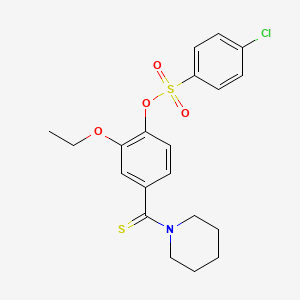![molecular formula C16H25NO B4898563 1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
1-[4-(4-ethylphenoxy)butyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-ethylphenoxy)butyl]pyrrolidine, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of pyrrolidine compounds and is synthesized through a multi-step process.
作用機序
The mechanism of action of 1-[4-(4-ethylphenoxy)butyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of matrix metalloproteinases and reducing oxidative stress. This compound has also been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to reduce the activity of matrix metalloproteinases, which play a role in the progression of cancer and inflammatory diseases. Additionally, this compound has been shown to protect neurons from oxidative stress and reduce the severity of neurodegenerative diseases.
実験室実験の利点と制限
1-[4-(4-ethylphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have low toxicity and can be used at relatively high concentrations without causing adverse effects. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 1-[4-(4-ethylphenoxy)butyl]pyrrolidine. One area of research is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Additionally, the study of this compound's neuroprotective properties could lead to the development of therapies for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify new therapeutic applications.
合成法
The synthesis of 1-[4-(4-ethylphenoxy)butyl]pyrrolidine involves a multi-step process that includes the reaction of 4-ethylphenol with butyl bromide, followed by the reaction of the resulting product with pyrrolidine. The final product is purified through a series of distillation and recrystallization steps. The synthesis of this compound is a complex process that requires expertise in organic chemistry. However, the availability of this compound has increased due to advancements in synthetic methodologies.
科学的研究の応用
1-[4-(4-ethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been studied for its ability to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the progression of cancer and inflammatory diseases. Additionally, this compound has been shown to protect neurons from oxidative stress and reduce the severity of neurodegenerative diseases.
特性
IUPAC Name |
1-[4-(4-ethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-15-7-9-16(10-8-15)18-14-6-5-13-17-11-3-4-12-17/h7-10H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLDLFRRBHSAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)







![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)


![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)
![diethyl [(2-oxo-1-azepanyl)methyl]phosphonate](/img/structure/B4898582.png)
![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)